molecular formula C30H43BrN4 B14258204 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide CAS No. 403664-74-4

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide

Cat. No.: B14258204
CAS No.: 403664-74-4
M. Wt: 539.6 g/mol
InChI Key: QCZBZZIYEOJMBK-UHFFFAOYSA-N
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Description

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide typically involves the diazotization of 4-aminonaphthalene-1-amine followed by coupling with 1-pentadecylpyridin-1-ium bromide. The reaction conditions often include the use of acidic media such as hydrochloric acid or sulfuric acid to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo dye .

Chemical Reactions Analysis

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions including:

Scientific Research Applications

4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also intercalate into DNA, disrupting its function and leading to cell death in certain cases .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide include other azo dyes such as azobenzene and methyl orange. These compounds share the azo group but differ in their substituents and overall structure, which can affect their chemical properties and applications. This compound is unique due to its specific substituents that confer distinct properties and applications .

Properties

CAS No.

403664-74-4

Molecular Formula

C30H43BrN4

Molecular Weight

539.6 g/mol

IUPAC Name

4-[(1-pentadecylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide

InChI

InChI=1S/C30H42N4.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-34-24-21-26(22-25-34)32-33-30-20-19-29(31)27-17-14-15-18-28(27)30;/h14-15,17-22,24-25,31H,2-13,16,23H2,1H3;1H

InChI Key

QCZBZZIYEOJMBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-]

Origin of Product

United States

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